4-amino-5-(2-furyl)-2(1H)-pyrimidinone
Description
4-Amino-5-(2-furyl)-2(1H)-pyrimidinone is a pyrimidine derivative characterized by a furan substituent at position 5 and an amino group at position 4. Pyrimidinones are heterocyclic compounds with diverse pharmacological activities, including antifungal, anticancer, and antiviral properties . The 2-furyl group in this compound may enhance its bioactivity by increasing lipophilicity and enabling π-π interactions with biological targets .
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16g/mol |
IUPAC Name |
6-amino-5-(furan-2-yl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C8H7N3O2/c9-7-5(4-10-8(12)11-7)6-2-1-3-13-6/h1-4H,(H3,9,10,11,12) |
InChI Key |
VIKMJHVQLHZSKD-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=C(NC(=O)N=C2)N |
Canonical SMILES |
C1=COC(=C1)C2=C(NC(=O)N=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The 2-furyl group may enhance membrane permeability compared to smaller substituents (e.g., CH₃ or halogens) due to its aromaticity and moderate hydrophobicity .
- Halogenated derivatives (e.g., Br, F) are often used to improve metabolic stability and target binding via halogen bonds .
- Sugar-conjugated analogs (e.g., azvudine) exhibit antiviral activity by mimicking nucleosides .
Key Observations :
Table 3: Activity and Toxicity Comparisons
Key Observations :
- Furan-containing compounds (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) may pose carcinogenic risks, necessitating careful toxicity profiling for this compound .
- Nucleoside analogs (e.g., azvudine) show promising antiviral activity but require rigorous pharmacokinetic optimization .
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